molecular formula C18H20FNO3 B2514121 2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1105210-68-1

2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No.: B2514121
CAS No.: 1105210-68-1
M. Wt: 317.36
InChI Key: GLJILEXHRPYFNB-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a useful research compound. Its molecular formula is C18H20FNO3 and its molecular weight is 317.36. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

The synthesis and investigation of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs revealed significant anticonvulsant activity. One particular compound showed effectiveness in mice, exhibiting protection in focal seizures and raising seizure thresholds. The mechanism of action includes inhibition of voltage-gated sodium currents and enhancement of GABA effects (Pękala et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. The research developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Among these, a compound with halogens on the aromatic ring demonstrated promising anticancer and anti-inflammatory activities (Rani et al., 2014).

Molecular Docking and Anticancer Drug Development

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved with significant yield. This compound showed potential anticancer activity through in silico modeling studies targeting the VEGFr receptor. The findings underscore the therapeutic potential of synthesized acetamide derivatives (Sharma et al., 2018).

Corrosion Inhibition

Research into the corrosion inhibition behavior of three chalcone derivatives for mild steel in hydrochloric acid solution demonstrated high inhibition activities. These findings suggest the potential industrial applications of phenoxyacetamide derivatives in protecting metals against corrosion (Lgaz et al., 2017).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes, which include phenoxyacetamide derivatives, has facilitated the creation of ultrasensitive fluorescent molecular probes. These probes can study a variety of biological events and processes, indicating the compound's application in biological imaging and diagnostics (Diwu et al., 1997).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. This could include research into its physical and chemical properties, reactivity, and possible uses in fields like medicine or materials science .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-13-9-14(2)11-17(10-13)23-12-18(21)20-7-8-22-16-5-3-15(19)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJILEXHRPYFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCOC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.